molecular formula C21H16N2O3S2 B380665 3-allyl-2-{[2-(2-furyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-2-{[2-(2-furyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B380665
M. Wt: 408.5 g/mol
InChI Key: OHGHZXHJJNGAPM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C21H16N2O3S2

Molecular Weight

408.5 g/mol

IUPAC Name

2-[2-(furan-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H16N2O3S2/c1-2-10-23-20(25)18-15(14-7-4-3-5-8-14)12-27-19(18)22-21(23)28-13-16(24)17-9-6-11-26-17/h2-9,11-12H,1,10,13H2

InChI Key

OHGHZXHJJNGAPM-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CO3)SC=C2C4=CC=CC=C4

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CO3)SC=C2C4=CC=CC=C4

Origin of Product

United States

Biological Activity

3-allyl-2-{[2-(2-furyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, a compound with the CAS number 314260-84-9, is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C21H16N2O3S2C_{21}H_{16}N_{2}O_{3}S_{2} with a molecular weight of 408.49 g/mol. It features a thieno[2,3-d]pyrimidinone core structure, which is significant for its biological activity.

PropertyValue
Boiling Point598.9 ± 60.0 °C (Predicted)
Density1.35 ± 0.1 g/cm³ (Predicted)
pKa-2.69 ± 0.20 (Predicted)

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Antioxidant Activity : The furan and thieno groups in the structure contribute to antioxidant properties, potentially protecting cells from oxidative stress.
  • Anticancer Activity : Thieno[2,3-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Some derivatives have shown promise against bacterial and fungal strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that thieno[2,3-d]pyrimidine derivatives could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the inhibition of specific kinases involved in cell proliferation.
  • Antioxidant Activity : Research published in Phytotherapy Research highlighted the antioxidant properties of thieno derivatives, showing that they could scavenge free radicals effectively and reduce lipid peroxidation.
  • Antimicrobial Testing : In a study conducted by researchers at a university laboratory, several thieno derivatives were tested against Staphylococcus aureus and Candida albicans, showing significant inhibitory effects compared to standard antibiotics.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 314260-84-9 .
  • Molecular Formula : C₂₁H₁₆N₂O₃S₂ .
  • Molecular Weight : ~414.5 g/mol (calculated).
  • Structural Features: Core: Thieno[2,3-d]pyrimidin-4(3H)-one, a fused bicyclic system with sulfur and nitrogen heteroatoms. Substituents:
  • Position 5 : Phenyl group (C₆H₅), contributing to hydrophobicity and π-π interactions.
  • Position 2 : Sulfanyl-linked 2-(2-furyl)-2-oxoethyl group, introducing a furan-derived ketone moiety that may influence electronic properties and hydrogen bonding .

Synthesis: While specific synthetic details are unavailable in the provided evidence, analogous thieno-pyrimidinones are typically synthesized via cyclocondensation of thioureas with α,β-unsaturated ketones or through nucleophilic substitution on preformed pyrimidine cores .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties of Analogues

Compound Name / CAS No. Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Features
Target Compound (314260-84-9) 3-allyl, 5-phenyl, 2-(2-furyl-oxoethyl-sulfanyl) C₂₁H₁₆N₂O₃S₂ 414.5 N/A N/A Furan-ketone, allyl group
2b (C18H14N4O4S) 6-(phenylamino), 2-(4-nitrophenyl-oxoethyl) C₁₈H₁₄N₄O₄S 382.1 218.3–219.5 82.8 Nitro group, phenylamino
2k (C13H12ClN3OS2) 5-(3-chlorophenylsulfanyl), 6-ethyl C₁₃H₁₂ClN₃OS₂ 333.8 186–187 72 Chlorophenyl, ethyl group
2-(chloromethyl)-5-(2-furyl) (851116-06-8) 2-chloromethyl, 5-furyl C₁₁H₇ClN₂O₂S 266.7 N/A N/A Chloromethyl reactivity
379249-75-9 3-allyl, 5-p-tolyl, 2-(3,5-dimethylisoxazolyl) C₂₀H₂₀N₄O₂S₂ 428.5 N/A N/A Isoxazolyl, methylphenyl
727689-58-9 3-allyl, 5-(5-methylfuran), 2-(3,4-dimethylphenyl) C₂₂H₂₁N₃O₃S₂ 455.5 N/A N/A Methylfuran, dimethylphenyl

Functional Group Impact on Properties

  • Allyl groups (common in 314260-84-9, 379249-75-9, and 727689-58-9) enhance reactivity for crosslinking or functionalization, contrasting with ethyl (2k) or chloromethyl (851116-06-8) groups .
  • Thermal Stability :

    • High melting points (>200°C) in nitro-substituted analogues (2b, 2c) suggest strong intermolecular interactions (e.g., dipole-dipole) compared to the target compound, where furan-derived substituents may reduce packing efficiency .
  • Biological Relevance: Thieno-pyrimidinones are associated with sigma ligand activity (e.g., CNS modulation) per , though the target’s furyl group may differentiate its binding profile from dimethylphenyl (727689-58-9) or isoxazolyl (379249-75-9) derivatives .

Research Implications

  • Material Science : The allyl and sulfanyl groups in the target compound could facilitate polymer grafting or coordination chemistry, unlike nitro or chlorophenyl analogues .

Preparation Methods

Metal Salt Catalysis

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) significantly improves yields in the nitrosation of 2-acetylfuran, achieving 100% conversion and 98.67% purity of 2-oxo-2-furan acetic acid. Similarly, zinc chloride (ZnCl₂) facilitates cyclocondensation in Gewald-type reactions.

Photochemical Activation

Ultraviolet irradiation (365 nm) during imine formation enhances cis-selectivity by promoting conformational rigidity. This technique could be applied to stabilize the 2-(2-furyl)-2-oxoethylsulfanyl configuration.

Solvent Effects

Polar solvents like ethanol and dichloromethane favor intermediate solubility, while non-polar solvents (e.g., toluene) improve thermal stability during reflux.

Data Tables: Comparative Analysis of Synthetic Conditions

StepReagents/ConditionsYield (%)Selectivity (%)Source
2-Oxo-2-furan acetic acid synthesis2-Acetylfuran, NaNO₂, HCl/H₂SO₄, CuSO₄·5H₂O98.67100 (conversion)
Thienopyrimidine cyclizationp-Nitrophenyl chloroformate, NaOMe, reflux77>90
Thiolation2-(2-Furyl)-2-oxoethyl thiol, K₂CO₃, DMF8597 (cis)

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